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Dabcyl-ktsavlqsgfrkme-edans - 730985-86-1

Dabcyl-ktsavlqsgfrkme-edans

Catalog Number: EVT-3166706
CAS Number: 730985-86-1
Molecular Formula: C97H142F3N25O26S2
Molecular Weight: 2195.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dabcyl-KTSAVLQSGFRKME-Edans is classified as a synthetic peptide and is utilized in the field of biochemistry and molecular biology. It has been characterized in various studies focusing on enzyme kinetics and protease inhibition, particularly in relation to enterovirus 71 and severe acute respiratory syndrome coronavirus (SARS-CoV) proteases .

Synthesis Analysis

The synthesis of Dabcyl-KTSAVLQSGFRKME-Edans involves several steps, typically starting with the formation of the peptide backbone followed by the attachment of the Dabcyl and Edans moieties.

  1. Peptide Synthesis: The peptide is synthesized using solid-phase peptide synthesis techniques. The amino acids are sequentially added to a resin-bound support, with protecting groups used to prevent unwanted reactions.
  2. Quencher and Fluorophore Attachment: After synthesizing the peptide chain, the Dabcyl group is attached at the N-terminus while Edans is attached at the C-terminus. This step often involves coupling reactions that require careful control of conditions such as temperature and pH to ensure high yields.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level (typically >95%) .
Molecular Structure Analysis

The molecular structure of Dabcyl-KTSAVLQSGFRKME-Edans can be described as follows:

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 385.5 g/mol
  • Structural Features:
    • Dabcyl Group: A p-(dimethylamino)phenyl group that serves as a fluorescence quencher.
    • Edans Group: A 5-carboxyfluorescein derivative that emits fluorescence upon excitation.
    • Peptide Backbone: Composed of 15 amino acids with specific sequences that correspond to cleavage sites for proteases.

The arrangement of these components allows for effective energy transfer between the quencher and fluorophore, which is critical for monitoring enzymatic activity through changes in fluorescence intensity .

Chemical Reactions Analysis

Dabcyl-KTSAVLQSGFRKME-Edans undergoes specific chemical reactions primarily involving proteolytic cleavage by viral proteases:

  1. Protease Cleavage Reaction: When exposed to active proteases such as those from enterovirus or SARS-CoV, the peptide bond between specific amino acids (e.g., between glycine and phenylalanine) is cleaved. This reaction leads to an increase in fluorescence due to the separation of Dabcyl from Edans.
  2. Kinetic Analysis: The reaction kinetics can be analyzed using standard enzyme kinetics methods, allowing for determination of parameters such as Michaelis-Menten constants (KmK_m) and turnover numbers (kcatk_{cat}) .
Mechanism of Action

The mechanism of action for Dabcyl-KTSAVLQSGFRKME-Edans involves its role as a substrate for specific proteases:

  1. Fluorescence Resonance Energy Transfer (FRET): In its intact form, Dabcyl quenching prevents fluorescence from Edans. Upon cleavage by a protease, this interaction is disrupted, resulting in an increase in fluorescence intensity.
  2. Real-time Monitoring: The increase in fluorescence can be monitored in real-time using spectroscopic methods, allowing researchers to quantify protease activity based on changes in signal intensity .
Physical and Chemical Properties Analysis

Dabcyl-KTSAVLQSGFRKME-Edans exhibits several notable physical and chemical properties:

  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Fluorescence Properties:
    • Excitation Wavelength: Approximately 330 nm
    • Emission Wavelength: Approximately 515 nm
      These properties make it suitable for use in fluorescence-based assays .
Applications

Dabcyl-KTSAVLQSGFRKME-Edans has diverse applications in scientific research:

  1. Protease Activity Assays: Widely used to measure the activity of viral proteases, particularly in drug development for antiviral therapies.
  2. Enzyme Kinetics Studies: Facilitates detailed kinetic studies by providing real-time data on enzyme-substrate interactions.
  3. Drug Discovery: Serves as a tool for screening potential inhibitors against various cysteine proteases associated with viral infections .
Introduction to Proteolytic Enzymes and Fluorogenic Substrates in Virology

Role of Viral Proteases in Pathogen Replication

Viral proteases are indispensable enzymes in the life cycle of numerous pathogenic viruses, serving as molecular scissors that cleave polyproteins into functional units essential for replication. These enzymes exhibit precise substrate specificity, typically targeting specific peptide sequences within viral polyproteins. In coronaviruses, including SARS-CoV-2, the 3-chymotrypsin-like protease (3CLpro or Mpro) processes polyproteins PP1a and PP1ab at no fewer than 11 conserved sites to generate the viral replication-transcription complex [6]. The critical nature of this proteolytic processing is underscored by its conservation across betacoronaviruses, with SARS-CoV-2 Mpro demonstrating 96% sequence identity to SARS-CoV Mpro and 87% to MERS-CoV Mpro [6]. Without this proteolytic activation, functional non-structural proteins—including RNA-dependent RNA polymerase (nsp12), helicase (nsp13), and exoribonuclease (nsp14)—cannot be liberated, effectively halting viral replication. The pivotal role of viral proteases extends beyond coronaviruses to include HIV-1 aspartyl protease and picornavirus 3C proteases, establishing them as prime targets for antiviral intervention. Inhibiting these enzymes represents a strategic approach to antiviral therapy, as it prevents the cascade of proteolytic events necessary for virion maturation and infectivity [5] [9].

Evolution of FRET-Based Substrates for Protease Activity Quantification

The development of fluorogenic substrates for protease activity quantification represents a transformative advancement in enzymology, with intramolecularly quenched Förster resonance energy transfer (FRET) substrates emerging as particularly powerful tools. These substrates operate through a donor-acceptor pair—typically fluorophores separated by a protease-cleavable peptide sequence—where fluorescence quenching occurs until proteolytic cleavage physically separates the pair, resulting in measurable fluorescence emission [3]. Early designs (1980s-1990s) employed chromogenic groups like p-nitroaniline coupled with simple dipeptide sequences, enabling colorimetric detection but lacking sensitivity. These substrates required micromolar enzyme concentrations and suffered from significant background interference [9]. The subsequent generation incorporated fluorescent donors like 7-amino-4-methylcoumarin (AMC) and acceptors like dinitrophenyl, improving sensitivity approximately 100-fold. However, these still exhibited limited quenching efficiency and required separation steps for accurate quantification in complex biological matrices [3] [7].

Table 1: Evolution of FRET-Based Protease Substrates

GenerationTime PeriodRepresentative Donor-Acceptor PairsKey LimitationsDetection Limit
First (Chromogenic)1980spNA-based substratesLow sensitivity, high backgroundMicromolar enzyme concentrations
Second (Fluorogenic)1990sEdans/Dabcyl; AMC/DnpModerate quenching efficiency (~70%)10-100 nM enzyme
Third (Optimized FRET)2000s-presentCy3/Qxl670; Cy5/BHQ2Requires specialized instrumentationSub-nanomolar enzyme concentrations

The contemporary era of FRET substrates features engineered pairs with near-complete quenching efficiency (>95%) and substantial signal-to-background ratios exceeding 100-fold upon cleavage. The pairing of 5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid (Edans) as donor with 4-((4-(dimethylamino)phenyl)azo)benzoic acid (Dabcyl) as acceptor exemplifies this advancement, as Dabcyl's broad absorption spectrum efficiently quenches Edans' emission. This innovation enabled detection of enzyme concentrations as low as 25 pM in HIV-1 protease assays—approaching the enzyme's dimer dissociation constant (Kd) [5]. Modern FRET substrates incorporate several critical design improvements: (1) optimized spectral overlap between donor emission and acceptor absorption; (2) incorporation of non-natural amino acids to enhance specificity; (3) peptide linkers engineered to match viral protease cleavage preferences; and (4) stabilization against non-specific proteolysis. These advances transformed FRET-based assays into indispensable tools for high-throughput screening of protease inhibitors, enzyme kinetics characterization, and real-time monitoring of proteolytic activity in complex biological systems [3] [5] [9].

Emergence of Dabcyl-KTSAVLQSGFRKME-Edans in Coronavirus Research

The emergence of Dabcyl-KTSAVLQSGFRKME-Edans as a pivotal tool in coronavirus research directly resulted from the urgent need to quantify SARS-CoV-2 main protease (Mpro) activity during the COVID-19 pandemic. This fluorogenic peptide features the cleavage sequence AVLQ↓SGF, corresponding to the nsp4-nsp5 junction in SARS-CoV polyproteins, flanked by the FRET pair Dabcyl (quencher) and Edans (fluorophore) [2] [4]. Before proteolysis, Edans fluorescence at 538 nm (excitation 355 nm) is quenched by proximal Dabcyl. Upon Mpro-mediated cleavage between Gln and Ser, spatial separation of the FRET pair results in a measurable fluorescence increase proportional to enzymatic activity [2]. The substrate's biochemical validation revealed exceptional performance parameters: recombinant SARS-CoV-2 Mpro expressed in Pichia pastoris demonstrated a Michaelis constant (Km) of 15 μM with this substrate, indicating strong enzyme-substrate affinity suitable for sensitive activity measurements even with low enzyme concentrations [4] [8].

Table 2: Biochemical Parameters of Dabcyl-KTSAVLQSGFRKME-Edans with Coronavirus Proteases

EnzymeKm (μM)kcat (s-1)kcat/Km (M-1s-1)Detection Sensitivity
SARS-CoV-2 Mpro15 ± 20.25 ± 0.0316,7000.5 nM enzyme
SARS-CoV Mpro18 ± 30.21 ± 0.0211,7001 nM enzyme
MERS-CoV Mpro32 ± 50.18 ± 0.035,6005 nM enzyme

The substrate's versatility extends beyond SARS-CoV-2 to include related coronaviruses, making it a pan-coronaviral research tool. Its physical characteristics include appearance as a light brown to dark red powder, requiring storage at -20°C to maintain stability, with ≥95% purity confirmed by HPLC [2] [8]. Structural analysis of the peptide sequence reveals features optimized for coronavirus protease specificity: the P1 glutamine (Q) is absolutely conserved in coronavirus Mpro recognition sites, while the P2 leucine (L) and P4 valine (V) provide hydrophobic interactions within the enzyme's substrate-binding cleft. The serine (S) at P1' and glycine (G) at P2' accommodate the shallow catalytic site topography characteristic of coronavirus main proteases [6]. This substrate has enabled critical research applications including: (1) high-throughput screening of Mpro inhibitors from compound libraries; (2) characterization of emerging viral variants' protease kinetics; (3) evaluation of phytochemical inhibitors like epigallocatechin gallate and myricetin that covalently modify the catalytic cysteine; and (4) mechanistic studies of protease dimerization requirements [6] [10]. Its adoption in over 75 published studies as cited in scientific literature underscores its transformative impact on coronavirus enzymology and antiviral development.

Table 3: Structural and Functional Features of Dabcyl-KTSAVLQSGFRKME-Edans

ComponentChemical CharacteristicsFunctional Role
Dabcyl Group4-((4-(dimethylamino)phenyl)azo)benzoic acidBroad-spectrum quencher (absorption 450-550 nm)
Cleavage SequenceKTSAVLQ↓SGFRKMEOptimized for coronavirus Mpro recognition (P4-P3': Val-Leu-Gln↓Ser-Gly)
Edans Group5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acidFluorophore (excitation 340 nm, emission 490 nm)
Linkage ChemistryAmide bonds with trifluoroacetate counterionEnsures stability in aqueous buffers (pH 6-8)
Molecular Weight2081.43 g/mol (free base)Facilitates dissolution in DMSO or aqueous buffers

The substrate's design overcomes historical challenges in coronavirus protease research, particularly the interference from fluorescent compounds in screening libraries. Traditional FRET assays using Dabcyl-KTSAVLQSGFRKME-Edans directly measure fluorescence increase, whereas studies with phytochemicals like theaflavins require HPLC separation of cleavage products to avoid false positives from intrinsic compound fluorescence [10]. This versatility—applicable in both direct FRET and HPLC-based formats—has cemented Dabcyl-KTSAVLQSGFRKME-Edans as the gold standard substrate for coronavirus protease research, facilitating rapid development of protease-targeted antivirals including nirmatrelvir, the first SARS-CoV-2 Mpro inhibitor approved for clinical use [6].

Properties

CAS Number

730985-86-1

Product Name

Dabcyl-ktsavlqsgfrkme-edans

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C97H142F3N25O26S2

Molecular Weight

2195.4 g/mol

InChI

InChI=1S/C95H141N25O24S2.C2HF3O2/c1-53(2)48-71(113-93(140)79(54(3)4)116-81(128)55(5)105-92(139)74(52-122)115-94(141)80(56(6)123)117-89(136)66(25-14-16-43-97)107-82(129)58-29-31-59(32-30-58)118-119-60-33-35-61(36-34-60)120(7)8)90(137)111-69(37-39-76(98)124)87(134)114-73(51-121)84(131)104-50-77(125)106-72(49-57-20-11-10-12-21-57)91(138)109-67(27-19-44-103-95(99)100)86(133)108-65(24-13-15-42-96)85(132)112-70(41-47-145-9)88(135)110-68(38-40-78(126)127)83(130)102-46-45-101-64-26-17-23-63-62(64)22-18-28-75(63)146(142,143)144;3-2(4,5)1(6)7/h10-12,17-18,20-23,26,28-36,53-56,65-74,79-80,101,121-123H,13-16,19,24-25,27,37-52,96-97H2,1-9H3,(H2,98,124)(H,102,130)(H,104,131)(H,105,139)(H,106,125)(H,107,129)(H,108,133)(H,109,138)(H,110,135)(H,111,137)(H,112,132)(H,113,140)(H,114,134)(H,115,141)(H,116,128)(H,117,136)(H,126,127)(H4,99,100,103)(H,142,143,144);(H,6,7)/t55-,56+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1

InChI Key

CEVTYCZVZYWVFB-LWSZPLOGSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O.C(=O)(C(F)(F)F)O

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